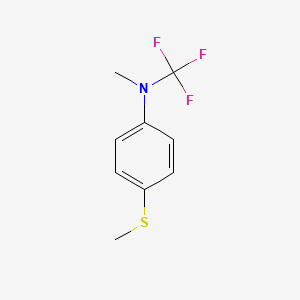
N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group, a methylthio group, and a methyl group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group, the methylthio group, and the methyl group onto the aniline ring. One common method involves the reaction of 4-(methylthio)aniline with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylthio group may interact with thiol-containing enzymes or proteins, potentially modulating their activity. The overall effect of the compound depends on its specific interactions with target molecules and the pathways involved.
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)aniline
- N-methyl-4-(methylthio)aniline
- N-methyl-4-(trifluoromethyl)aniline
Uniqueness
N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline is unique due to the simultaneous presence of the trifluoromethyl, methylthio, and methyl groups on the aniline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C9H10F3NS |
|---|---|
分子量 |
221.24 g/mol |
IUPAC名 |
N-methyl-4-methylsulfanyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3NS/c1-13(9(10,11)12)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3 |
InChIキー |
WTWJPWMMUIGBIP-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)SC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















